molecular formula C15H19N3O4 B2892947 N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899744-40-2

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2892947
CAS No.: 899744-40-2
M. Wt: 305.334
InChI Key: HVRMVRCWOGVWLY-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and pancreatic cancer.

Scientific Research Applications

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving classical Meinwald rearrangement and a new rearrangement sequence, demonstrates the potential for synthesizing a wide range of oxalamides, including N1-cyclohexyl-N2-(2-methyl-5-nitrophenyl)oxalamide derivatives. This high-yielding, operationally simple methodology could be valuable for producing anthranilic acid derivatives and oxalamides for various applications (Mamedov et al., 2016).

Material Science and Nanotechnology

Suh et al. (2006) explored a two-dimensional (2D) square-grid coordination polymer that can form solids including silver and gold nanoparticles through redox reactions. This research demonstrates the potential for this compound derivatives in nanotechnology, specifically in the preparation and stabilization of metal nanoparticles, which have applications ranging from catalysis to materials science (Suh et al., 2006).

Environmental Chemistry

Hwang and Sagadevan (2014) reported a process for synthesizing adipic acid, a precursor for nylon production, from cyclohexane using ozone and UV light, without generating nitrous oxide (N2O), a potent greenhouse gas. This study underscores the broader relevance of oxalamide derivatives in developing more environmentally friendly chemical processes. By demonstrating a N2O-free route to adipic acid, this work highlights the potential environmental benefits of adopting novel synthetic routes that could involve this compound or related compounds (Hwang & Sagadevan, 2014).

Properties

IUPAC Name

N-cyclohexyl-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10-7-8-12(18(21)22)9-13(10)17-15(20)14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMVRCWOGVWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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